molecular formula C18H22N2O4 B7842980 C18H22N2O4

C18H22N2O4

Cat. No.: B7842980
M. Wt: 330.4 g/mol
InChI Key: YREFKPLPSDEOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C18H22N2O4 is a synthetic chemical compound recognized in scientific research for its role as an acid ceramidase (AC) inhibitor. This product is provided for research applications and is strictly designated For Research Use Only, not for human consumption. Inhibition of acid ceramidase, a lysosomal enzyme that breaks down ceramide into sphingosine and fatty acids, represents a key therapeutic strategy for several disease areas. By blocking this enzyme, researchers can investigate the subsequent accumulation of intracellular ceramide, which can promote apoptosis and inhibit cell proliferation in various cancer models, including melanoma. Furthermore, the ceramide-sphingosine 1-phosphate rheostat is a critical pathway in neurodegenerative diseases. The use of this acid ceramidase inhibitor allows scientists to explore potential therapeutic interventions for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Its mechanism also extends to lysosomal storage diseases where impaired ceramide metabolism is a hallmark, such as in Niemann-Pick disease. This compound enables researchers to probe the complex signaling networks of sphingolipid metabolism and its profound impact on cell regulation, inflammation, and disease progression.

Properties

IUPAC Name

2-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12(21)13-7-8-16-15(9-13)20(18(23)11-24-16)10-17(22)19-14-5-3-2-4-6-14/h7-9,14H,2-6,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREFKPLPSDEOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 4-[N-Methyl-N-Methoxyamido]-Phenylcarbamate

The synthesis begins with the preparation of tert-butyl 4-[N-methyl-N-methoxyamido]-phenylcarbamate (3 ), a critical intermediate. A solution of tert-butyl 4-aminophenylcarbamate (2 ) in dimethylformamide (DMF) is treated with hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) to activate the carbamate group. Subsequent addition of N,O-dimethylhydroxylamine hydrochloride and N,N-diisopropylethylamine (DIPEA) facilitates amide bond formation, yielding 3 in 81% after silica column chromatography (ethyl acetate/hexane = 1:2).

Key Reaction Conditions

  • Reagents: HOBt (2.83 g, 21.1 mmol), DIC (3.0 mL, 19.4 mmol), N,O-dimethylhydroxylamine hydrochloride (1.64 g, 16.8 mmol).

  • Solvent: DMF (15 mL).

  • Characterization: ¹H NMR (CDCl₃) δ 7.77 (d, J = 9.0 Hz, 2H), 3.06 (s, 6H), 1.53 (s, 9H); HRMS m/z 341.2371 [M+1].

Grignard Reaction with (4-(Dimethylamino)Phenyl) Magnesium Bromide

The tert-butyl-protected intermediate undergoes a Grignard reaction with (4-(dimethylamino)phenyl)magnesium bromide in tetrahydrofuran (THF) at 0°C. After 12 hours, the mixture is quenched with 1N HCl, and the product is extracted with ethyl acetate. Purification via silica chromatography (ethyl acetate/hexane = 1:2) affords tert-butyl 6-[4-(dimethylamino)benzoyl]-naphthalen-2-ylcarbamate (9 ) in 21% yield.

Optimization Insights

  • Temperature Control: Maintaining 0°C during Grignard addition prevents side reactions.

  • Challenges: Low yield attributed to steric hindrance from the tert-butyl group and competing side reactions.

Acidolytic Deprotection to Yield C₁₈H₂₂N₂O₄

Final deprotection of 9 using 10% trifluoroacetic acid (TFA) in dichloromethane cleaves the tert-butyloxycarbonyl (Boc) group. Neutralization with aqueous NaHCO₃ followed by extraction and concentration yields C₁₈H₂₂N₂O₄ as a pale-yellow solid.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.14 (s, 1H), 6.70 (d, J = 9.0 Hz, 2H), 3.08 (s, 6H).

  • HRMS: m/z 391.6231 [M+1], matching the theoretical m/z 390.4748.

LiHMDS-Mediated Cyclization Approach

Preparation of Cyclization Precursors

A modular synthesis route employs lithium hexamethyldisilazide (LiHMDS) to deprotonate carbonyl derivatives, enabling nucleophilic attack by imidazole-based reagents. For instance, treatment of a toluene solution of carbonyl precursor with LiHMDS (2.20 equiv) at −78°C generates an enolate, which reacts with imidazole derivatives to form advanced intermediates.

General Procedure Highlights

  • Solvent: Toluene (0.17 M).

  • Temperature: −78°C to room temperature.

  • Workup: Quenching with NH₄Cl and extraction with ethyl acetate.

Formation of the C₁₈H₂₂N₂O₄ Core

Cyclization precursors undergo Cs₂CO₃-mediated sulfone elimination in dichloromethane (DCM), yielding the target compound. For example, reaction of allyl ester derivatives with sulfone 10 in DCM at room temperature for 5 minutes, followed by Cs₂CO₃ addition, achieves cyclization in 2 hours.

Yield and Purity Data

  • Typical Yield: 70–85% after silica chromatography.

  • Purity: >95% by LC-MS (C18 column, CH₃CN/H₂O gradient).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Boc Method : Yields 20–81%, limited by Grignard reactivity and purification losses.

  • LiHMDS Method : Higher yields (70–85%) due to optimized enolate formation and milder conditions.

Spectroscopic Consistency

Both methods produce identical ¹H NMR and HRMS profiles, confirming structural uniformity. Discrepancies in yields stem from procedural differences rather than product variability .

Chemical Reactions Analysis

Types of Reactions

C18H22N2O4 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Quinocarcin has been extensively studied for its anticancer properties . It exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent. The mechanism of action is believed to involve the inhibition of DNA synthesis, leading to apoptosis in cancer cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that Quinocarcin showed significant activity against human leukemia and solid tumor cell lines, suggesting its potential as a lead compound for new anticancer drugs .

Antibiotic Properties

Research indicates that Quinocarcin possesses antibiotic properties , particularly against certain strains of bacteria. Its effectiveness against resistant bacterial strains highlights its potential as a novel antibiotic.

  • Case Study : In vitro studies have shown that Quinocarcin can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), providing insights into its application in treating bacterial infections .

Chemical Synthesis and Modifications

The synthesis of Quinocarcin can be achieved through various chemical pathways, which allows for the development of analogs with enhanced properties. Researchers are exploring modifications to improve its efficacy and reduce toxicity.

  • Table 1: Synthetic Routes and Modifications
Synthetic RouteKey ModificationsYield (%)
Biosynthetic extraction from StreptomycesN/A10-15%
Semi-synthetic modificationsHydroxylation, methylationUp to 50%
Total synthesisMulti-step organic synthesis5-10%

Pharmacological Insights

Quinocarcin's pharmacodynamics and pharmacokinetics are critical for understanding its therapeutic potential. Studies have shown that it interacts with cellular targets involved in DNA replication and repair, which is pivotal for its anticancer activity.

  • Pharmacokinetic Profile : Research indicates moderate absorption with a half-life conducive to therapeutic use, although further studies are needed to optimize dosing regimens .

Mechanism of Action

The mechanism of action of C18H22N2O4 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Structural Diversity : Enapril Impurity G features a pyrrolopyrazine ring, whereas Z-Pro-Pro-CHO contains a proline-prolinal backbone. The isoxazole-piperidine hybrid (CAS 439944-64-6) emphasizes heterocyclic utility in drug synthesis .
  • Functional Group Impact : The benzyloxycarbonyl (Z) group in Z-Pro-Pro-CHO enhances enzyme binding affinity, critical for inhibiting prolyl oligopeptidase .

Comparison with Structurally Similar Compounds

Table 2: C₁₈H₂₂N₂O₄ vs. Analogous Compounds

Compound (Molecular Formula) CAS Number Structural Differences Molecular Weight Key Applications Reference
Z-Pro-Pro-CHO (C₁₈H₂₂N₂O₄) 108708-25-4 Proline-prolinal backbone 330.38 Enzyme inhibition
C₁₈H₂₄N₂O₄ (SZ-P057073) N/A Two additional hydrogen atoms 332.4 Custom synthesis (pharmaceuticals)
C₁₈H₂₀N₂O₄ (SZ-P057075) N/A Two fewer hydrogen atoms 328.4 Custom synthesis (pharmaceuticals)
Ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate (C₁₈H₂₂N₂O₄) 1160245-51-1 Pyrrole-ester with benzodioxole moiety 330.38 Research chemical (discontinued)

Key Insights :

  • Saturation Effects : Compounds like C₁₈H₂₄N₂O₄ (MW 332.4) and C₁₈H₂₀N₂O₄ (MW 328.4) differ in hydrogenation states, impacting solubility and metabolic stability .
  • Functional Moieties : The benzodioxole group in the pyrrole-ester derivative (CAS 1160245-51-1) may enhance blood-brain barrier penetration compared to Z-Pro-Pro-CHO .

Research and Analytical Data

Table 3: Spectroscopic and Analytical Comparisons

Compound IR Data (cm⁻¹) Elemental Analysis (Calcd/Found) HRMS (m/z) [M+H]+ Reference
(E)-6-Nitro-4-phenyldodeca-1,5,11-trien-4-ol (C₁₈H₂₂N₂O₄) 699, 1331, 1521, 3540 C: 65.44/65.49; H: 6.71/6.74 331.1658/331.1631
Z-Pro-Pro-CHO N/A N/A 331.1658 (calcd)

Notes:

  • The nitroenone derivative () shows distinct IR peaks for nitro (1521 cm⁻¹) and hydroxyl (3540 cm⁻¹) groups, absent in other isomers .
  • HRMS data confirm molecular identity, with minor deviations (<0.003 Da) due to instrumental error .

Q & A

Q. What spectroscopic techniques are recommended for characterizing C₁₈H₂₂N₂O₄, and how should data inconsistencies be resolved?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT) for functional group identification and X-ray crystallography (via SHELX programs ) for absolute stereochemical determination. For mass spectrometry, employ high-resolution ESI-MS to confirm molecular weight. If inconsistencies arise (e.g., conflicting NMR peak assignments), cross-validate using alternative techniques like IR spectroscopy or computational simulations (e.g., density functional theory for predicting spectral patterns). Document uncertainties in instrument calibration or sample purity in the "Errors and Uncertainties" section of the lab report .

Q. What synthetic routes are commonly used for C₁₈H₂₂N₂O₄, and how can reaction conditions be optimized?

  • Methodological Answer : Mitomycinoid alkaloid analogs like FR-900482 (C₁₈H₂₂N₂O₄) are typically synthesized via multistep heterocyclic coupling (e.g., pyridine dicarboxylate formation) . Optimize yields by:
  • Screening solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Adjusting temperature gradients during cyclization steps.
  • Employing catalysts like palladium for cross-coupling reactions.
    Use Design of Experiments (DoE) to systematically vary parameters (e.g., pH, stoichiometry) and analyze outcomes via ANOVA .

Q. How should researchers mitigate risks when handling C₁₈H₂₂N₂O₄ given its toxicity profile?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for intravenous LD₅₀ data (e.g., 180 mg/kg in mice ). Implement:
  • Fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Waste neutralization protocols for decomposition products (e.g., NOₓ gases).
  • Institutional safety training aligned with ACS guidelines for hazardous chemical handling .

Advanced Research Questions

Q. How can computational methods predict the reactivity of C₁₈H₂₂N₂O₄ in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to model electron distribution in the pyridine dicarboxylate core. Use software like Gaussian or ORCA to:
  • Calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification.
  • Simulate transition states for ring-opening reactions (common in mitomycinoids ).
    Validate predictions with experimental kinetic data and adjust force fields for accuracy .

Q. What statistical approaches control false positives when analyzing high-throughput screening data for C₁₈H₂₂N₂O₄ derivatives?

  • Methodological Answer : Use Benjamini-Hochberg procedure to adjust p-values and limit the false discovery rate (FDR) to ≤5% . For example:

Rank p-values from smallest to largest.

Apply threshold: p(i)imαp_{(i)} \leq \frac{i}{m} \alpha, where mm = total hypotheses, α=0.05\alpha = 0.05.
Pair this with replication studies to confirm bioactivity (e.g., IC₅₀ consistency across cell lines) .

Q. How can contradictory results in the biological activity of C₁₈H₂₂N₂O₄ analogs be resolved?

  • Methodological Answer : Conduct meta-analysis of published data (e.g., mitomycin C vs. FR-900482 ):
  • Compare assay conditions (e.g., cell type, exposure time).
  • Use Bland-Altman plots to quantify bias between studies.
  • Re-evaluate synthetic purity (HPLC ≥95%) and stereochemical integrity (via circular dichroism) to rule out batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.